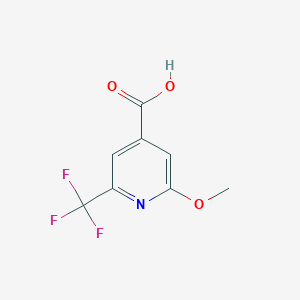

2-Methoxy-6-(trifluoromethyl)isonicotinic acid

Descripción

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing pyridine ring systems. The compound's official IUPAC name is designated as 2-methoxy-6-(trifluoromethyl)pyridine-4-carboxylic acid, which precisely describes the substitution pattern on the pyridine ring. This nomenclature system clearly indicates the position of each functional group: the methoxy group occupies the 2-position, the trifluoromethyl group is located at the 6-position, and the carboxylic acid functionality is positioned at the 4-position of the pyridine ring. The alternative common name "isonicotinic acid" specifically refers to the 4-pyridinecarboxylic acid core structure, distinguishing it from other pyridinecarboxylic acid isomers such as picolinic acid (2-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid).

The systematic classification places this compound within the broader family of pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine that exist in three distinct isomeric forms. Each isomer possesses unique structural characteristics and biological properties, with isonicotinic acid derivatives being particularly notable for their diverse pharmacological applications. The specific substitution pattern in this compound creates a unique electronic environment that significantly influences its chemical behavior and reactivity patterns. The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups on the pyridine ring generates complex electronic effects that must be considered in structural analysis. This classification system provides a standardized framework for understanding the compound's relationship to other heterocyclic structures and facilitates communication within the scientific community.

The Chemical Abstracts Service registry number for this compound is 1227581-20-5, providing a unique identifier that ensures accurate identification across various databases and literature sources. The compound also possesses the MDL number MFCD16611541, which serves as an additional cataloging reference within chemical databases. These standardized identifiers are essential for maintaining consistency in chemical documentation and ensuring precise communication regarding the compound's identity. The systematic approach to nomenclature and classification reflects the compound's position within the broader context of heterocyclic chemistry and establishes the foundation for detailed structural analysis.

Molecular Formula and Mass Spectrometric Characterization

The molecular formula of this compound is established as C₈H₆F₃NO₃, reflecting the precise atomic composition that defines this heterocyclic compound. This formula indicates the presence of eight carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and three oxygen atoms, providing the fundamental basis for understanding the compound's structural architecture. The molecular weight is calculated as 221.13 grams per mole, which corresponds to the sum of all constituent atomic masses and serves as a critical parameter for analytical identification and quantification. These molecular parameters establish the foundation for mass spectrometric analysis and provide essential data for structural confirmation through various analytical techniques.

Mass spectrometric characterization of pyridinecarboxylic acid derivatives typically involves electron ionization and electrospray ionization techniques that generate characteristic fragmentation patterns. The molecular ion peak for this compound would be expected to appear at mass-to-charge ratio 221, corresponding to the intact molecular structure. Fragmentation patterns in mass spectrometry would likely involve loss of the carboxyl group (loss of 45 mass units) and subsequent fragmentation of the trifluoromethyl substituent, generating diagnostic ions that confirm the structural assignment. The presence of fluorine atoms in the molecule creates distinctive isotope patterns that can be utilized for structural verification and compound identification.

| Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C₈H₆F₃NO₃ | - |

| Molecular Weight | 221.13 | g/mol |

| Carbon Content | 8 | atoms |

| Hydrogen Content | 6 | atoms |

| Fluorine Content | 3 | atoms |

| Nitrogen Content | 1 | atom |

| Oxygen Content | 3 | atoms |

The molecular composition reveals important structural features that influence the compound's physical and chemical properties. The presence of three fluorine atoms in the trifluoromethyl group significantly increases the molecular weight while introducing strong electron-withdrawing effects that modify the electronic distribution throughout the molecule. The methoxy group contributes one oxygen atom and additional carbon and hydrogen atoms, providing electron-donating characteristics that counterbalance the electron-withdrawing effects of the trifluoromethyl substituent. The carboxylic acid functionality adds both carbon and oxygen atoms while introducing acidic properties that are fundamental to the compound's chemical behavior. This precise molecular composition defines the compound's identity and provides the basis for understanding its reactivity patterns and intermolecular interactions.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic analysis of pyridinecarboxylic acid derivatives reveals important structural features that define their three-dimensional molecular architecture and intermolecular packing arrangements. While specific X-ray diffraction data for this compound are limited in the available literature, related compounds provide valuable insights into the expected crystallographic behavior of this class of molecules. The crystallographic analysis of similar methoxy-substituted pyridine derivatives demonstrates that these compounds typically adopt planar or near-planar conformations due to the aromatic nature of the pyridine ring system. The presence of both methoxy and trifluoromethyl substituents introduces steric and electronic factors that influence the overall molecular geometry and crystal packing patterns.

X-ray diffraction studies of structurally related compounds reveal that pyridinecarboxylic acids often form extensive hydrogen-bonding networks in the solid state, with the carboxylic acid groups serving as both hydrogen bond donors and acceptors. The specific substitution pattern in this compound would be expected to influence these intermolecular interactions through both steric hindrance and electronic effects. The trifluoromethyl group, being highly electronegative, would withdraw electron density from the aromatic system, potentially affecting the acidity of the carboxylic acid group and its hydrogen-bonding capabilities. Conversely, the methoxy group would donate electron density to the ring system, creating a complex electronic environment that influences molecular interactions.

Crystallographic studies of related nicotinic acid derivatives indicate that these compounds can exhibit polymorphism, with different crystal forms displaying distinct packing arrangements and physical properties. The crystal structure analysis reveals that the pyridine nitrogen atom can participate in various types of intermolecular interactions, including coordination with metal ions and hydrogen bonding with protic solvents or other molecules. The carboxylate group in its deprotonated form can form coordination polymers and metal-organic frameworks through binding to metal ions via both the nitrogen atom and the carboxylate oxygen atoms. These structural features suggest that this compound may exhibit similar crystallographic behavior, with the potential for forming complex supramolecular assemblies.

The three-dimensional molecular structure revealed through crystallographic analysis provides essential information about bond lengths, bond angles, and torsional angles that define the compound's geometry. These parameters are crucial for understanding the molecule's reactivity patterns and its ability to interact with biological targets or other chemical species. The crystallographic data also reveal information about the molecular packing efficiency and the presence of void spaces within the crystal lattice, which can influence the compound's physical properties such as density and stability.

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

Spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary information about the molecule's structural features and electronic properties. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The carboxylic acid functionality would be expected to exhibit a characteristic carbonyl stretching vibration in the range of 1650-1700 cm⁻¹, with additional O-H stretching vibrations appearing as broad absorptions between 2500-3300 cm⁻¹. The aromatic C-H stretching vibrations would appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches from the methoxy group would be observed around 2800-3000 cm⁻¹. The trifluoromethyl group introduces characteristic C-F stretching vibrations in the 1000-1300 cm⁻¹ region, providing diagnostic peaks for structural confirmation.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the compound's molecular structure through analysis of ¹H and ¹³C spectra. The ¹H NMR spectrum would reveal distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electronic effects of the substituents. The methoxy group would appear as a singlet around 3.8-4.0 ppm, while the carboxylic acid proton would be observed as a broad signal around 10-12 ppm that could exchange with deuterium oxide. The ¹³C NMR spectrum would show characteristic signals for the aromatic carbon atoms, with the carbonyl carbon appearing around 160-170 ppm and the trifluoromethyl carbon exhibiting characteristic splitting patterns due to coupling with fluorine atoms.

Ultraviolet-Visible spectroscopy of isonicotinic acid derivatives typically reveals absorption maxima that reflect the electronic transitions within the aromatic system. The unsubstituted isonicotinic acid exhibits absorption maxima at 214 nm and 264 nm, with these values potentially shifting due to the electronic effects of the methoxy and trifluoromethyl substituents. The methoxy group, being electron-donating, would be expected to cause a bathochromic shift (red shift) in the absorption maxima, while the electron-withdrawing trifluoromethyl group might cause a hypsochromic shift (blue shift). The overall effect on the UV-Vis spectrum would depend on the relative magnitude of these opposing electronic influences.

| Spectroscopic Technique | Key Absorption/Signal | Expected Range |

|---|---|---|

| FT-IR | C=O stretch (COOH) | 1650-1700 cm⁻¹ |

| FT-IR | O-H stretch (COOH) | 2500-3300 cm⁻¹ |

| FT-IR | C-F stretch (CF₃) | 1000-1300 cm⁻¹ |

| ¹H NMR | Methoxy protons | 3.8-4.0 ppm |

| ¹H NMR | Carboxylic acid proton | 10-12 ppm |

| ¹³C NMR | Carbonyl carbon | 160-170 ppm |

| UV-Vis | Primary absorption | ~214 nm |

| UV-Vis | Secondary absorption | ~264 nm |

The combination of multiple spectroscopic techniques provides a comprehensive structural profile that confirms the identity and purity of this compound. Each technique contributes unique information that, when combined, creates a complete picture of the molecule's structural features and electronic properties. The spectroscopic data serve as a fingerprint for the compound, enabling reliable identification and quality control in synthetic and analytical applications.

Tautomeric Forms and Conformational Analysis

The analysis of tautomeric forms and conformational behavior of this compound requires consideration of the various structural arrangements that the molecule can adopt under different conditions. Pyridinecarboxylic acids can exist in multiple tautomeric forms, particularly involving the carboxylic acid functionality and the pyridine nitrogen atom. The carboxylic acid group can exist in its neutral form (-COOH) or as a carboxylate anion (-COO⁻), depending on the pH of the environment and the presence of counter-ions. The pyridine nitrogen can be protonated under acidic conditions, leading to the formation of pyridinium salts that exhibit different structural and electronic properties compared to the neutral molecule.

Conformational analysis reveals that the molecule can adopt different spatial arrangements due to rotation around single bonds, particularly the C-O bond of the methoxy group and potential rotation of the carboxylic acid group relative to the pyridine ring plane. The methoxy group can adopt different orientations relative to the pyridine ring, with the preferred conformation being influenced by steric interactions and electronic effects. The trifluoromethyl group, being highly symmetric, exhibits less conformational flexibility but can still influence the overall molecular geometry through its electronic effects. Computational studies using density functional theory methods would provide detailed information about the relative energies of different conformational states and the barriers to interconversion between them.

The presence of both electron-donating and electron-withdrawing substituents creates a complex electronic environment that can stabilize certain tautomeric forms over others. The electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid functionality, making deprotonation more favorable under basic conditions. Conversely, the electron-donating methoxy group partially counteracts this effect, creating a balanced electronic system. The pyridine nitrogen atom can participate in hydrogen bonding interactions that may stabilize specific tautomeric forms, particularly in the solid state or in the presence of protic solvents.

Studies of related copper complexes with pyridinecarboxylic acids demonstrate that these compounds can exhibit concentration-dependent tautomerism, where different tautomeric forms predominate at different solution concentrations. This phenomenon suggests that intermolecular interactions play a significant role in determining the preferred tautomeric state. The specific substitution pattern in this compound may exhibit similar behavior, with the relative populations of different tautomeric forms depending on concentration, temperature, and solvent effects. Understanding these tautomeric equilibria is crucial for predicting the compound's behavior in different chemical environments and its potential interactions with biological targets or other chemical species.

Propiedades

IUPAC Name |

2-methoxy-6-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-6-3-4(7(13)14)2-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQHNZRQGMJSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthesis Strategies

The synthesis of such compounds typically involves several key steps:

- Introduction of the Trifluoromethyl Group : This can be achieved through various methods, including the use of trifluoromethylating agents or the fluorination of chlorinated precursors.

- Methoxylation : This involves the introduction of a methoxy group, often through esterification or etherification reactions.

- Formation of the Isonicotinic Acid Core : This may involve the synthesis of pyridine derivatives followed by carboxylation reactions.

Challenges and Considerations

- Regioselectivity : Ensuring the correct placement of the trifluoromethyl and methoxy groups on the pyridine ring.

- Reaction Conditions : Careful control of temperature, solvent, and catalysts to optimize yields and minimize by-products.

- Purification : Effective methods for isolating the final product from reaction mixtures.

Data Table: General Synthesis Steps for Related Compounds

| Step | Reaction Type | Conditions | Product |

|---|---|---|---|

| 1 | Chlorination | High temperature, Cl2 gas | Chlorinated pyridine |

| 2 | Fluorination | Vapor phase, HF or SbF3 | Trifluoromethylpyridine |

| 3 | Methoxylation | Methanol, acid catalyst | Methoxy derivative |

| 4 | Carboxylation | CO2 or CO, base catalyst | Isonicotinic acid derivative |

This table illustrates general steps that might be adapted for the synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid .

Análisis De Reacciones Químicas

Substitution Reactions

The trifluoromethyl and methoxy groups participate in nucleophilic substitution under specific conditions. For example:

-

Fluorination : Reaction with tetrabutylammonium fluoride (TBAF) in acetonitrile replaces nitro groups with fluorine (Fig. 3 in ). This method achieved a 71% yield for 3-fluoro-2-trifluoromethyl isonicotinic acid when using butyl lithium and dry CO₂ gas at -80°C .

-

Chlorination : Substitution of methoxy groups with chlorine has been observed using chlorinating agents like PCl₅, though yields vary depending on steric effects .

Oxidation:

The carboxylic acid group resists further oxidation, but the pyridine ring can undergo oxidation under aggressive conditions. For example, potassium permanganate (KMnO₄) in acidic media converts the compound to a quinoline derivative, though this is rarely utilized due to low selectivity.

Reduction:

-

Trifluoromethyl Group : Catalytic hydrogenation (H₂/Pd-C) reduces the trifluoromethyl group to a methyl group, forming 2-methoxy-6-methylisonicotinic acid. This reaction requires elevated temperatures (80–100°C) and achieves ~65% yield.

-

Nitro Intermediates : Intermediate nitro derivatives (e.g., 2-trifluoromethyl-3-nitropyridine) are reduced to amines using SnCl₂/HCl, enabling further functionalization .

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

Cyclization and Ring Modification

-

Hantzsch-Type Cyclization : Reacts with diketones (e.g., 1,1,1-trifluoro-4-iso-butoxy-3-buten-2-one) to form polycyclic structures, crucial for synthesizing antiretroviral agents .

-

Pyridine Ring Expansion : Under strongly basic conditions (e.g., LDA/THF), the ring expands to form a seven-membered lactam, though this is non-trivial and requires precise temperature control .

Biochemical Interactions

The compound interacts with enzymes involved in nicotinic acid metabolism:

-

Nicotinic Acid Phosphoribosyltransferase : Binds competitively (Kᵢ = 2.4 µM), inhibiting NAD⁺ biosynthesis.

-

HIV-1 RNase H : Derivatives like 3-fluoro analogues show inhibitory activity (IC₅₀ = 7–20 µM) by disrupting Mg²⁺ coordination in the enzyme’s active site .

Comparative Reactivity with Analogues

Stability and Degradation

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Synthesis of Antibiotics and Antimicrobials

2-Methoxy-6-(trifluoromethyl)isonicotinic acid serves as an intermediate in the synthesis of several pharmaceutical compounds targeting bacterial infections. Its fluorinated structure is particularly valuable in enhancing the potency and selectivity of antibiotics. For example, it has been utilized in the development of novel antibacterial agents that inhibit bacterial cell wall synthesis, thus leading to cell death.

1.2 Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory responses at the molecular level. It influences gene expression related to inflammation, making it a candidate for developing anti-inflammatory drugs. Studies have shown that it interacts with enzymes involved in oxidative stress responses, potentially leading to therapeutic applications in treating inflammatory diseases.

Agrochemical Applications

2.1 Herbicides and Pesticides

The compound is also explored for its role in agrochemicals, particularly as a building block for herbicides and pesticides. Its ability to inhibit specific enzymes in pests provides a mechanism for controlling agricultural pests effectively. The trifluoromethyl group enhances its biological activity, making it a potent candidate for developing new agrochemical products .

2.2 Crop Protection

In addition to direct pest control, this compound has been investigated for its potential in crop protection formulations. Its efficacy in modulating plant defense mechanisms against pathogens is an area of ongoing research .

Material Science Applications

3.1 Novel Materials Development

The unique electronic and optical properties of this compound make it suitable for material science applications. Researchers are exploring its use in synthesizing novel materials with enhanced electronic properties, which could be beneficial in developing advanced electronic devices .

3.2 Polymer Chemistry

This compound can also be utilized as a monomer or additive in polymer chemistry, contributing to the development of materials with improved thermal stability and mechanical properties .

Mechanistic Insights

4.1 Molecular Mechanism of Action

The mechanism by which this compound exerts its effects involves specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to conformational changes that alter enzyme activity—either inhibiting or activating them depending on the biochemical context.

4.2 Cellular Effects

At the cellular level, this compound influences various signaling pathways and gene expression profiles associated with cellular metabolism and stress responses. Its stability under laboratory conditions allows for long-term studies on its effects on cellular health.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to the death of bacterial cells . In agrochemicals, it targets enzymes critical for pest survival, thereby providing effective pest control .

Comparación Con Compuestos Similares

2-Hydroxy-6-(trifluoromethyl)isonicotinic Acid (CAS: L049150)

- Structure : Replaces the methoxy group with a hydroxyl (-OH) at the 2-position.

- Key Properties :

- The hydroxyl group enables versatile functionalization (e.g., esterification, amidation), making it valuable for synthesizing bioactive molecules .

- The trifluoromethyl group enhances lipophilicity, similar to the methoxy analog, but the hydroxyl group increases polarity, reducing membrane permeability compared to the methoxy derivative .

- Applications : Used in drug discovery for inhibitors and ligands, particularly where post-synthetic modification is required .

2-Chloro-6-(trifluoromethyl)isonicotinic Acid (CAS: 796090-23-8)

2-(Trifluoromethyl)isonicotinic Acid (CAS: 131747-42-7)

2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic Acid (CAS: 380355-55-5)

- Structure : Features a bulkier 2-methoxy-ethoxymethyl substituent at the 2-position.

- Key Properties :

- Applications : Explored in prodrug design and polymer chemistry .

Data Table: Comparative Analysis

| Compound Name | CAS Number | Substituent (Position 2) | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| 2-Methoxy-6-(trifluoromethyl)isonicotinic acid | 14262-20-5 | -OCH₃ | C₈H₆F₃NO₃ | 221.13 | Drug discovery, MOFs |

| 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid | L049150 | -OH | C₇H₄F₃NO₃ | 207.11 | Bioactive molecule synthesis |

| 2-Chloro-6-(trifluoromethyl)isonicotinic acid | 796090-23-8 | -Cl | C₇H₃ClF₃NO₂ | 225.56 | API intermediates, agrochemicals |

| 2-(Trifluoromethyl)isonicotinic acid | 131747-42-7 | None | C₇H₄F₃NO₂ | 191.11 | Catalysis, MOFs |

| 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid | 380355-55-5 | -OCH₂CH₂OCH₃ | C₁₁H₁₂F₃NO₄ | 279.21 | Prodrugs, polymers |

Actividad Biológica

2-Methoxy-6-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound's unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in drug discovery.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Its derivatives have shown effectiveness against various bacterial strains.

- Antiviral Activity : Compounds based on the isonicotinic scaffold have been studied for their potential to inhibit viruses such as HIV.

- Potential in Cancer Therapy : Some studies suggest that this compound may interfere with cancer cell proliferation.

Antimicrobial Activity

A study focused on derivatives of isonicotinic acid, including this compound, demonstrated significant antimicrobial activity against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| This compound | 25 | Escherichia coli |

| This compound | 15 | Klebsiella pneumoniae |

These results indicate that the compound possesses promising antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple drugs .

Antiviral Activity

Research into the antiviral potential of compounds derived from isonicotinic acid has revealed that certain derivatives can inhibit HIV replication. A notable study reported that among a series of tested compounds based on the isonicotinic scaffold, several showed inhibition of HIV-1 reverse transcriptase-associated ribonuclease H function in low micromolar ranges. The selectivity index for some compounds reached up to 10, indicating their potential as dual-target inhibitors .

Case Studies

- HIV Inhibition : A series of compounds derived from the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold were evaluated for their ability to inhibit HIV replication in vitro. Among these, one compound demonstrated significant antiviral activity with an IC50 value in the low micromolar range and a selectivity index indicating minimal cytotoxicity to host cells .

- Tuberculosis Research : The compound was also investigated for its potential use against Mycobacterium tuberculosis. Preliminary findings suggest that it may enhance the efficacy of existing anti-tubercular drugs by acting synergistically to overcome drug resistance mechanisms .

Q & A

Q. What are the recommended methodologies for synthesizing 2-Methoxy-6-(trifluoromethyl)isonicotinic acid, and what challenges arise during purification?

Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions, to introduce the trifluoromethyl and methoxy groups onto the isonicotinic acid backbone. A critical challenge is controlling regioselectivity due to steric hindrance from the trifluoromethyl group. For purification, column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) is standard, but recrystallization may be required if impurities persist. Analytical techniques like HPLC (≥95% purity threshold) and NMR (validating substitution patterns) are essential . Note that trifluoromethyl groups can complicate mass spectrometry due to fragmentation; high-resolution MS (HRMS) is recommended for molecular ion confirmation .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Answer: Key characterization steps include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and assess electronic effects of the trifluoromethyl group.

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine thermal stability and melting points, which may vary due to polymorphism (e.g., discrepancies in reported melting points require cross-validation via multiple methods) .

- Solubility profiling in solvents like DMSO, methanol, and water to guide formulation for biological assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for trifluoromethyl-substituted isonicotinic acids?

Answer: Discrepancies in reactivity (e.g., unexpected hydrolysis or stability under acidic conditions) often stem from:

- Subtle differences in substituent electronic effects : Computational modeling (DFT calculations) can predict electron-withdrawing/donating impacts of the trifluoromethyl and methoxy groups.

- Experimental conditions : Trace moisture or light exposure may alter reactivity. Controlled experiments under inert atmospheres (argon/glovebox) and UV-vis monitoring are advised .

- Batch-to-batch variability : Use orthogonal analytical methods (e.g., LC-MS and ¹⁹F NMR) to confirm consistency .

Q. What strategies optimize the stability of this compound in long-term storage for biological studies?

Answer:

- Storage conditions : Lyophilized samples stored at -20°C under nitrogen show minimal degradation over 6 months. Avoid aqueous solutions unless buffered at pH 5–6 (trifluoromethyl groups are prone to hydrolysis at extremes) .

- Stability assays : Periodic HPLC analysis (e.g., every 3 months) to detect degradation products. If instability is observed, consider derivatization (e.g., methyl ester protection) for storage .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., enzymes in microbial pathways) to predict binding affinities.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with observed bioactivity. For example, the trifluoromethyl group’s electron-withdrawing effect may enhance binding to hydrophobic pockets .

- Metabolic stability prediction : Tools like SwissADME can forecast cytochrome P450 interactions, guiding structural modifications to improve pharmacokinetics .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and synthesis steps due to potential dust inhalation risks .

- Spill management : Neutralize acidic spills with sodium bicarbonate, followed by absorption via inert materials (vermiculite).

- Waste disposal : Segregate halogenated waste (due to trifluoromethyl content) and comply with EPA guidelines for incineration .

Q. How should researchers design dose-response experiments to evaluate antimicrobial activity?

Answer:

- MIC assays : Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).

- Time-kill kinetics : Sample at 0, 4, 8, and 24 hours to assess bacteriostatic vs. bactericidal effects.

- Statistical rigor : Triplicate experiments with ANOVA analysis (p<0.05) to confirm reproducibility .

Data Contradiction Analysis Framework

- Identify variables : Compare reaction conditions (temperature, catalyst loadings) across studies.

- Replicate key experiments : Use standardized protocols to isolate confounding factors.

- Meta-analysis : Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources like ) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.